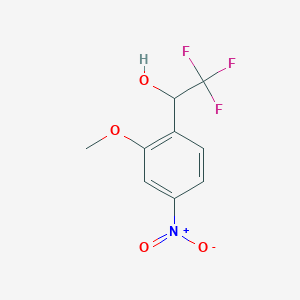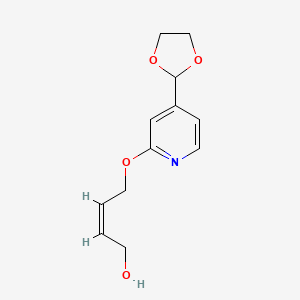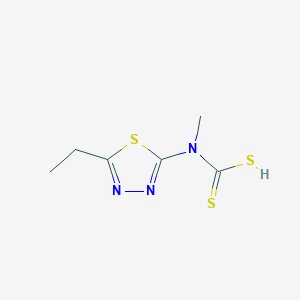![molecular formula C12H16Cl2N4O B13102811 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a pyrrolopyrimidine core, substituted with dichloro groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: The initial step involves the synthesis of the pyrrolopyrimidine core. This can be achieved by reacting 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions.
Attachment of the Ethyl Linker: The next step involves the introduction of an ethyl linker to the pyrrolopyrimidine core. This can be done using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Morpholine Ring Formation: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under suitable conditions, such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially reducing the dichloro groups to form less chlorinated derivatives.
Substitution: The dichloro groups in the pyrrolopyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrrolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, particularly those involving abnormal cell growth or signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s dichloro groups and morpholine ring play a crucial role in its binding affinity and specificity, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine core but lacks the ethyl linker and morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring but different substituents on the ring.
Chlorinated pyrimidines: Compounds with similar chlorination patterns but different core structures.
Uniqueness
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is unique due to its combination of a pyrrolopyrimidine core, dichloro groups, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H16Cl2N4O |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
4-[2-(2,4-dichloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16Cl2N4O/c13-10-9-1-2-18(11(9)16-12(14)15-10)4-3-17-5-7-19-8-6-17/h1-8H2 |
InChI Key |
QXNGJWASTXIIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=NC(=N2)Cl)Cl)CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
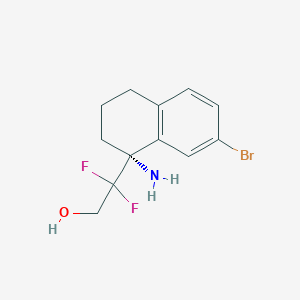
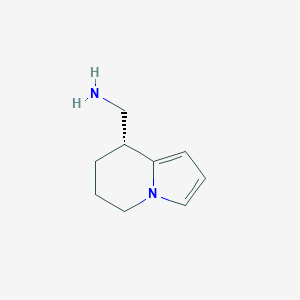
![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
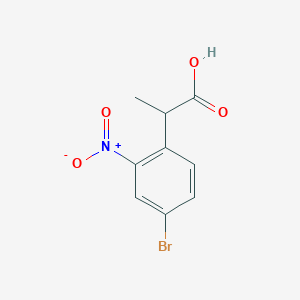
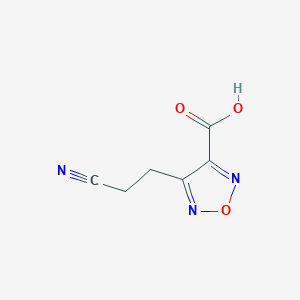
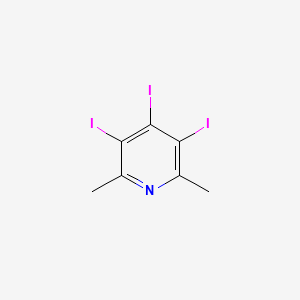
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
